molecular formula C8H15NO2 B050209 1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone CAS No. 111479-27-7

1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone

Cat. No.: B050209
CAS No.: 111479-27-7
M. Wt: 157.21 g/mol
InChI Key: FJMSUFXIECAXGE-MRVPVSSYSA-N
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Preparation Methods

The synthesis of 1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone can be achieved through several routes. One common method involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of a base such as sodium hydroxide . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high purity and yield .

Chemical Reactions Analysis

1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone can be compared with other piperidine derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its hydroxymethyl and ethanone groups provide versatility in synthesis and potential biological activities .

Properties

IUPAC Name

1-[(2R)-2-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-5-3-2-4-8(9)6-10/h8,10H,2-6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMSUFXIECAXGE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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